molecular formula C16H16N2O3S B12419239 Febuxostat-d7

Febuxostat-d7

Cat. No.: B12419239
M. Wt: 323.4 g/mol
InChI Key: BQSJTQLCZDPROO-SCENNGIESA-N
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Description

Febuxostat-d7 is a deuterated form of Febuxostat, a non-purine, selective inhibitor of xanthine oxidase. Febuxostat is primarily used for the management of hyperuricemia in patients with gout. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for accurate quantification in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat-d7 involves the incorporation of deuterium atoms into the Febuxostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile or deuterated methanol in the reaction mixture. The reaction conditions typically involve:

    Temperature: Controlled to ensure the stability of the deuterated compounds.

    Catalysts: Specific catalysts that facilitate the incorporation of deuterium.

    Reaction Time: Optimized to achieve maximum deuteration without compromising the integrity of the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Using large quantities of deuterated reagents.

    Purification: Employing techniques such as liquid-liquid extraction and chromatography to isolate the deuterated product.

    Quality Control: Ensuring the final product meets the required specifications for deuterium content and purity.

Chemical Reactions Analysis

Types of Reactions

Febuxostat-d7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.

Scientific Research Applications

Febuxostat-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of Febuxostat in various matrices.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Febuxostat.

    Medicine: Utilized in clinical research to monitor drug levels and ensure accurate dosing.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Febuxostat.

Mechanism of Action

Febuxostat-d7, like its non-deuterated counterpart, exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, this compound reduces the levels of uric acid in the blood, thereby preventing the formation of uric acid crystals and alleviating the symptoms of gout. The molecular targets and pathways involved include:

    Xanthine Oxidase: The primary target enzyme.

    Uric Acid Pathway: The metabolic pathway affected by the inhibition of xanthine oxidase.

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: Another xanthine oxidase inhibitor used for the treatment of hyperuricemia.

    Topiroxostat: A newer xanthine oxidase inhibitor with a similar mechanism of action.

Uniqueness

Febuxostat-d7 is unique due to its deuterated nature, which provides distinct advantages in analytical studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in mass spectrometry, making it an invaluable tool in pharmacokinetic and bioequivalence studies.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D

InChI Key

BQSJTQLCZDPROO-SCENNGIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(COC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N)C([2H])([2H])[2H]

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Origin of Product

United States

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